Chromophore (asp-tyr-gly)

Catalog No.
S11169337
CAS No.
M.F
C15H15N3O6
M. Wt
333.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chromophore (asp-tyr-gly)

Product Name

Chromophore (asp-tyr-gly)

IUPAC Name

(3S)-3-amino-3-[(4Z)-1-(carboxymethyl)-4-[(4-hydroxyphenyl)methylidene]-5-oxoimidazol-2-yl]propanoic acid

Molecular Formula

C15H15N3O6

Molecular Weight

333.30 g/mol

InChI

InChI=1S/C15H15N3O6/c16-10(6-12(20)21)14-17-11(15(24)18(14)7-13(22)23)5-8-1-3-9(19)4-2-8/h1-5,10,19H,6-7,16H2,(H,20,21)(H,22,23)/b11-5-/t10-/m0/s1

InChI Key

PGTRRWBPGBMHIF-QIMWGGGBSA-N

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=N2)C(CC(=O)O)N)CC(=O)O)O

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=N2)[C@H](CC(=O)O)N)CC(=O)O)O

Chromophore (Asp-Tyr-Gly) (C15H15N3O6) is a specialized synthetic beta-amino acid derivative and the core chromogenic structural unit found in red-shifted fluorescent proteins (RFPs) [1]. Unlike standard small-molecule fluorophores, this tripeptide-derived compound serves as a critical biochemical precursor that undergoes unique maturation—specifically cyclization, oxidation, and an obligate decarboxylation step—to yield extended pi-conjugated systems [2]. For procurement and material selection, its primary value lies in its role as a highly specific model system and precursor for engineering custom fluorescent biomarkers, photoconvertible probes, and molecular imaging agents where precise control over green-to-red spectral shifting is required [1].

Substituting Chromophore (Asp-Tyr-Gly) with the canonical Green Fluorescent Protein (GFP) chromophore sequence, Ser-Tyr-Gly (SYG), or generic synthetic fluorophores fundamentally alters the downstream photophysical maturation pathway [1]. The presence of the aspartate residue in the DYG sequence is an absolute structural requirement for oxidative decarboxylation, a reaction that extends the conjugated chromophore system and shifts the absorption maximum from ~500 nm (green) to the 550–580 nm range (red) [2]. Standard SYG analogs lack this carboxylate leaving group, permanently trapping the fluorophore in the green-emitting anionic state [2]. Consequently, using an SYG substitute in red-fluorescent probe development or photoconversion assays will result in a complete failure to achieve the target red-shifted emission profile [1].

Obligate Decarboxylation for Red-Shifted Emission Profiles

In comparative maturation assays, the Asp-Tyr-Gly (DYG) precursor uniquely undergoes oxidative decarboxylation to yield a red-emitting extended conjugated system with an absorption maximum between 552 nm and 583 nm [1]. In contrast, the canonical Ser-Tyr-Gly (SYG) precursor lacks the requisite carboxylate group, arresting maturation at the ~500 nm green-emitting anionic state [2]. This structural divergence guarantees a >50 nm red-shift strictly dependent on the presence of the aspartate residue [1].

Evidence DimensionAbsorption Maximum Shift via Maturation
Target Compound DataAsp-Tyr-Gly (DYG) precursor (yields ~552-583 nm red-emitting extended conjugated system)
Comparator Or BaselineSer-Tyr-Gly (SYG) precursor (arrests at ~500 nm green-emitting anionic state)
Quantified Difference>50 nm red-shift in absorption strictly enabled by aspartate decarboxylation
ConditionsAutocatalytic maturation in fluorescent protein scaffolds (e.g., zRFP574 vs zGFP506)

Essential for buyers engineering deep-tissue imaging probes where red-shifted emission is required to minimize cellular autofluorescence.

Pathway Specificity in Fluorescent Timer Biosensor Development

The DYG chromophore sequence supports a multi-step maturation pathway that includes a measurable green intermediate state prior to final oxidation and decarboxylation [1]. While pre-synthesized static fluorophores exhibit zero intermediate states, the DYG precursor enables kinetic tracking of the green-to-red conversion over time [2]. This distinct kinetic delay is the foundational mechanism for developing fluorescent timers [1].

Evidence DimensionMaturation Intermediate Capability
Target Compound DataAsp-Tyr-Gly (DYG) (exhibits a measurable ~500 nm green intermediate prior to red conversion)
Comparator Or BaselinePre-synthesized static fluorophores (e.g., Texas Red) (0 measurable intermediate states)
Quantified DifferenceEnables kinetic tracking of green-to-red conversion over time, whereas static dyes offer no temporal maturation data
ConditionsTime-resolved fluorescence spectroscopy and maturation tracking assays

Procuring the DYG precursor is mandatory for developing 'fluorescent timer' assays that measure protein age or expression kinetics.

Structural Divergence from Alternative RFP Precursors

Structural profiling of chromophore biosynthesis demonstrates that DYG achieves pi-conjugation expansion specifically via aspartate decarboxylation, forming an acylimine-extended imidazolone [1]. Alternative RFP precursors, such as Lys-Tyr-Gly (KYG) or Thr-Tyr-Gly (TYG), achieve conjugation through entirely different side-chain cyclization mechanisms [1]. This mechanistic specificity makes DYG the exclusive choice for research requiring the exact acylimine-extended structural motif [2].

Evidence DimensionChemical Mechanism of Conjugation
Target Compound DataAsp-Tyr-Gly (DYG) (achieves conjugation via Asp decarboxylation)
Comparator Or BaselineLys-Tyr-Gly (KYG) / Thr-Tyr-Gly (TYG) (achieve conjugation via alternative side-chain cyclization)
Quantified DifferenceUniquely utilizes an electrostatic conflict to trigger decarboxylation, yielding an acylimine-extended imidazolone
ConditionsPost-translational chemical modification analysis in engineered RFP variants

Guides material selection for synthetic biologists who specifically require the acylimine-extended structural motif for target binding or spectral tuning.

Development of Red-Shifted Fluorescent Biomarkers

Because the Asp-Tyr-Gly chromophore uniquely undergoes oxidative decarboxylation to extend its pi-conjugated system, it is the optimal precursor for synthesizing red-shifted fluorescent probes [1]. This is critical for deep-tissue in vivo imaging, where the resulting >550 nm emission bypasses the high autofluorescence and light scattering associated with green-emitting (SYG-based) alternatives [2].

Engineering of 'Fluorescent Timer' Biosensors

The distinct two-step maturation process of the DYG sequence—forming a green intermediate before converting to the red state—makes this compound essential for developing fluorescent timers [1]. Researchers procure this specific sequence to build assays that track the temporal dynamics of gene expression or protein degradation based on the green-to-red ratio [2].

Structural Modeling of Acylimine-Extended Imidazolones

As a synthetic model, the DYG chromophore is utilized in structural biology and computational chemistry to study the electrostatics and hydrolytic stability of acylimine-extended systems [2]. It serves as a superior baseline compared to static commercial dyes for validating quantum mechanical models of autocatalytic fluorophore maturation [1].

XLogP3

-2.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

333.09608521 g/mol

Monoisotopic Mass

333.09608521 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-08-2024

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